![molecular formula C25H21N7O3 B1684012 6-amino-N-[3-(6-morpholin-4-yl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl)phenyl]pyridine-3-carboxamide CAS No. 371942-69-7](/img/structure/B1684012.png)
6-amino-N-[3-(6-morpholin-4-yl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl)phenyl]pyridine-3-carboxamide
Overview
Description
YM-201636 is a potent inhibitor of mammalian phosphatidylinositol phosphate kinase PIP5KIII (PIKfyve) . This enzyme is crucial for the biosynthesis of phosphatidylinositol 3,5-bisphosphate, which regulates various intracellular membrane trafficking pathways . YM-201636 has been extensively studied for its ability to disrupt endomembrane transport and inhibit retroviral release from infected cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
YM-201636 is synthesized through a multi-step chemical process. The compound is typically prepared by reacting 6-amino-N-[3-[4-(4-morpholinyl)pyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-2-yl]phenyl]-3-pyridinecarboxamide with appropriate reagents under controlled conditions . The reaction conditions often involve the use of dimethyl sulfoxide as a solvent and maintaining the reaction mixture at specific temperatures to ensure the desired product is obtained .
Industrial Production Methods
For industrial production, YM-201636 is synthesized in large-scale reactors where the reaction conditions are meticulously controlled to ensure high yield and purity . The compound is then purified using techniques such as high-performance liquid chromatography to achieve a purity of over 97% .
Chemical Reactions Analysis
Types of Reactions
YM-201636 undergoes various chemical reactions, including:
Oxidation: YM-201636 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to yield reduced forms, which may have different biological activities.
Substitution: YM-201636 can undergo substitution reactions where specific functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 6-amino-N-[3-(6-morpholin-4-yl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl)phenyl]pyridine-3-carboxamide exhibit promising anticancer properties by inhibiting key signaling pathways involved in tumor growth and proliferation.
Case Studies
- In Vitro Studies : A study demonstrated that related compounds effectively inhibited cell growth across multiple cancer cell lines, showing significant potency with half-maximal growth inhibition (GI50) values indicating strong anticancer activity .
- In Vivo Studies : Preclinical trials using xenograft models have shown that these compounds can significantly reduce tumor size and improve survival rates in treated subjects compared to control groups .
Aside from its anticancer properties, this compound may also have applications in other therapeutic areas:
Antifungal Activity
Recent investigations into related pyridine derivatives have revealed antifungal properties against various strains of fungi. The structural modifications present in the compound may enhance its efficacy against fungal infections .
Anti-inflammatory Properties
Compounds with similar structural features have been evaluated for their anti-inflammatory effects. The inhibition of specific kinases involved in inflammatory responses could position this compound as a candidate for treating inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of This compound :
Structural Feature | Effect on Activity |
---|---|
Morpholine ring | Enhances solubility and bioavailability |
Triazatricyclo core | Contributes to selective kinase inhibition |
Carboxamide group | Increases binding affinity to target proteins |
Pharmacokinetics
The pharmacokinetic profile of compounds related to This compound has been assessed in various studies:
- Absorption : Favorable absorption characteristics have been noted due to the presence of hydrophilic groups.
- Distribution : The ability to penetrate the blood-brain barrier has been highlighted as a significant advantage for treating central nervous system tumors.
- Metabolism and Excretion : Metabolic stability is crucial for maintaining therapeutic levels; studies indicate that these compounds undergo minimal metabolism before excretion .
Mechanism of Action
YM-201636 exerts its effects by inhibiting the activity of phosphatidylinositol phosphate kinase PIP5KIII . This inhibition disrupts the biosynthesis of phosphatidylinositol 3,5-bisphosphate, leading to alterations in intracellular membrane trafficking . In neurons, YM-201636 promotes cell death via a caspase-independent mechanism and is associated with changes in autophagy . The compound also blocks signaling pathways involving toll-like receptors, thereby affecting immune responses .
Comparison with Similar Compounds
Similar Compounds
Wortmannin: Another inhibitor of phosphatidylinositol kinases, but with a broader range of targets.
PI-103: A dual inhibitor of phosphatidylinositol 3-kinase and mammalian target of rapamycin, used in cancer research.
Uniqueness of YM-201636
YM-201636 is unique due to its high selectivity for phosphatidylinositol phosphate kinase PIP5KIII, making it a valuable tool for studying specific biochemical pathways without off-target effects . Its ability to disrupt endomembrane transport and inhibit retroviral release further distinguishes it from other similar compounds .
Biological Activity
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Amino Group : Contributes to the compound's ability to interact with biological molecules.
- Morpholine Ring : Often associated with enhanced solubility and bioavailability.
- Triazatricyclo Framework : Imparts unique steric and electronic properties that may influence its biological activity.
The biological activity of this compound is primarily attributed to its interactions with various cellular targets. The following mechanisms have been observed:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in cellular signaling pathways.
- Modulation of Receptor Activity : It has shown potential in modulating receptor-mediated pathways, particularly those related to cancer cell proliferation.
- Induction of Apoptosis : Preliminary studies suggest that this compound can induce apoptosis in certain cancer cell lines, indicating a potential role in cancer therapy.
Case Studies and Research Findings
- Anticancer Activity : A study investigated the effects of the compound on breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as an anticancer agent .
- Neuroprotective Effects : Research has highlighted the neuroprotective properties of similar compounds within the triazatricyclo family. These compounds demonstrated the ability to protect neuronal cells from oxidative stress-induced damage .
- High-Throughput Screening : In a high-throughput screening assay aimed at identifying novel mitochondrial inhibitors, compounds structurally related to this one were found to selectively inhibit tumor cell proliferation by compromising mitochondrial integrity .
Summary of Biological Activities
Structure-Activity Relationship (SAR)
Properties
IUPAC Name |
6-amino-N-[3-(6-morpholin-4-yl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl)phenyl]pyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N7O3/c26-19-7-6-16(14-28-19)24(33)29-17-4-1-3-15(13-17)22-30-20-18-5-2-8-27-25(18)35-21(20)23(31-22)32-9-11-34-12-10-32/h1-8,13-14H,9-12H2,(H2,26,28)(H,29,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBPIBGNBHHGLEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC3=C2OC4=C3C=CC=N4)C5=CC(=CC=C5)NC(=O)C6=CN=C(C=C6)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N7O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90433303 | |
Record name | 6-Amino-N-{3-[4-(morpholin-4-yl)pyrido[3',2':4,5]furo[3,2-d]pyrimidin-2-yl]phenyl}pyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90433303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
467.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
371942-69-7 | |
Record name | 6-Amino-N-{3-[4-(morpholin-4-yl)pyrido[3',2':4,5]furo[3,2-d]pyrimidin-2-yl]phenyl}pyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90433303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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